molecular formula C16H23NO3 B6638343 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine

Cat. No.: B6638343
M. Wt: 277.36 g/mol
InChI Key: RJTGNCIEZXEMAA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine is a complex organic compound characterized by the presence of a benzodioxin ring and a methoxycyclohexane moiety

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-18-13-8-6-12(7-9-13)17-10-14-11-19-15-4-2-3-5-16(15)20-14/h2-5,12-14,17H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTGNCIEZXEMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2,3-dihydro-1,4-benzodioxin with a suitable alkyl halide, followed by the introduction of the methoxycyclohexane group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, modulating their activity. The methoxycyclohexane moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine: Similar structure but with a pentan-1-amine group instead of a methoxycyclohexane moiety.

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(2-methylbutan-2-ylsulfonyl)propan-1-amine: Contains a sulfonyl group, which may alter its chemical reactivity and biological activity.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxycyclohexan-1-amine is unique due to the presence of both a benzodioxin ring and a methoxycyclohexane moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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